Ethyl 3-cyclopropyl-2-fluorobut-2-enoate
Overview
Description
Ethyl 3-cyclopropyl-2-fluorobut-2-enoate: is a chemical compound with the molecular formula C9H13FO2. It is known for its unique structure, which includes a cyclopropyl group, a fluorine atom, and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-cyclopropyl-2-fluorobut-2-enoate typically involves the reaction of cyclopropylmethyl bromide with ethyl 2-fluoroacetoacetate in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired ester compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-cyclopropyl-2-fluorobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 3-cyclopropyl-2-fluorobut-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of pharmaceutical agents.
Material Science: It is used in the synthesis of novel materials with unique properties.
Chemical Reactions: The compound’s reactivity makes it valuable in studying various chemical transformations.
Mechanism of Action
The mechanism of action of Ethyl 3-cyclopropyl-2-fluorobut-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The cyclopropyl and fluorine groups contribute to the compound’s stability and reactivity, influencing its interactions with enzymes and other biological molecules .
Comparison with Similar Compounds
Ethyl 2-fluorobut-2-enoate: Lacks the cyclopropyl group, resulting in different reactivity and applications.
Ethyl 3-cyclopropylbut-2-enoate: Lacks the fluorine atom, affecting its chemical properties.
Methyl 3-cyclopropyl-2-fluorobut-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness: this compound is unique due to the presence of both the cyclopropyl and fluorine groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various research applications .
Properties
IUPAC Name |
ethyl (Z)-3-cyclopropyl-2-fluorobut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FO2/c1-3-12-9(11)8(10)6(2)7-4-5-7/h7H,3-5H2,1-2H3/b8-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBERRPZQCSOPAQ-VURMDHGXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)C1CC1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/C1CC1)/F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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